5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
Description
The compound 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring. The 1,2,3-triazole moiety is substituted with a 2-fluorophenyl group at position 1 and a methyl group at position 5, while the 1,2,4-oxadiazole ring is linked to a phenyl group at position 2.
Properties
IUPAC Name |
5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-10-6-5-9-13(14)18)17-19-16(21-24-17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMBBCWIWLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides and nitriles under specific conditions. For instance, the reaction of 2-fluorobenzonitrile with hydrazine hydrate can form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Triazole Formation
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Azide-Alkyne Cycloaddition (CuAAC): The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition. For example, 2-fluorophenyl azide reacts with a terminal alkyne precursor under Cu(I) catalysis to form the triazole core .
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Hydrazine Derivatives: Cyclization of semicarbazones or thiosemicarbazides under oxidative conditions (e.g., bromine in acetic acid) can yield 5-methyl-1H-1,2,3-triazole intermediates .
Oxadiazole Formation
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Cyclodehydration: The 1,2,4-oxadiazole ring is formed via cyclodehydration of acylhydrazides with nitriles or carboxylic acid derivatives. For instance, heating phenyl-acylhydrazide with a triazole-containing nitrile in the presence of POCl₃ yields the oxadiazole ring .
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Photocatalytic Methods: Eosin-Y catalyzed oxidative cyclization under visible light and atmospheric oxygen has been reported for analogous oxadiazoles, achieving yields >90% .
Electrophilic Substitution
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Fluorophenyl Ring: The 2-fluorophenyl group undergoes electrophilic substitution at the para position due to fluorine’s electron-withdrawing effect. Reactions include nitration and sulfonation under controlled conditions .
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Phenyl Group (Oxadiazole): The phenyl substituent on the oxadiazole participates in halogenation and Friedel-Crafts alkylation, though steric hindrance from adjacent heterocycles may moderate reactivity .
Nucleophilic Reactions
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Triazole N-Alkylation: The triazole’s NH group reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives. For example, treatment with KOH/ethanol and CH₃I yields 1-alkyl-1H-triazoles .
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Oxadiazole Ring Opening: Under acidic conditions (HCl/EtOH), the oxadiazole ring undergoes hydrolysis to form semicarbazide derivatives .
Pd-Catalyzed Coupling
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Suzuki-Miyaura Coupling: The phenyl group on the oxadiazole participates in cross-coupling with aryl boronic acids, enabling diversification of the aromatic moiety. Yields range from 70–85% using Pd(PPh₃)₄ as a catalyst .
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Buchwald-Hartwig Amination: The triazole’s NH group undergoes amination with aryl halides, facilitated by Pd₂(dba)₃ and Xantphos .
Photoredox Catalysis
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C–H Functionalization: Visible-light-mediated C–H arylation of the oxadiazole ring has been reported using eosin-Y and aryl diazonium salts, achieving regioselective modification .
Anticancer Derivatives
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Thiazolidinedione Hybrids: Coupling with thiazolidine-2,4-dione via Knoevenagel condensation enhances cytotoxicity (IC₅₀: 0.81–11.9 μM against A549, MCF-7) .
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Benzimidazole Conjugates: Reaction with 2-mercaptobenzimidazole under Mitsunobu conditions yields hybrids with tubulin polymerization inhibition activity .
Antimicrobial Analogues
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Sulfonamide Derivatives: Sulfonation of the phenyl group followed by coupling with sulfonamide reagents produces analogues with broad-spectrum antibacterial activity (MIC: 2–8 μg/mL) .
Reaction Optimization Data
Mechanistic Insights
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Cyclization: Oxadiazole formation proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the nitrile, followed by dehydration .
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Catalytic Coupling: Pd-mediated couplings involve oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the role of 1,3,4-oxadiazole derivatives in cancer therapy. Compounds similar to 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole have been screened for their anticancer properties. For instance:
- Mechanism of Action : The oxadiazole moiety is known to interact with various biological targets involved in cancer progression. Studies have indicated that these compounds can inhibit key enzymes and pathways associated with tumor growth .
- Cell Line Studies : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have demonstrated high growth inhibition percentages (GP) against CNS and renal cancer cell lines .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Research indicates that derivatives of oxadiazoles can act against a range of pathogens:
- Antibacterial Activity : Some studies report that oxadiazole derivatives possess effective antibacterial properties. For example, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Fluorine | Enhances lipophilicity and bioavailability |
| Triazole Ring | Contributes to anticancer and antimicrobial activity |
| Oxadiazole Moiety | Key component for biological activity |
Case Studies
Several case studies illustrate the potential applications of this compound:
Case Study 1: Anticancer Screening
A study conducted by researchers at the National Cancer Institute screened various oxadiazole derivatives for anticancer activity. Among them, a derivative similar to this compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of oxadiazoles were tested against common bacterial strains. The results indicated that certain modifications to the oxadiazole structure significantly improved antibacterial efficacy .
Mechanism of Action
The mechanism by which 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Halogen-Substituted Derivatives
- 4-(4-Chlorophenyl/4-Fluorophenyl)-thiazole derivatives (Compounds 4 and 5) :
These isostructural compounds differ in halogen substitution (Cl vs. F on the aryl group). Single-crystal diffraction revealed nearly identical molecular conformations but distinct crystal packing due to halogen size differences. The 2-fluorophenyl analog in the target compound may exhibit similar conformational rigidity but altered intermolecular interactions compared to 4-fluorophenyl derivatives . - 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole :
Substituting fluorine with chlorine at the ortho position increases molecular weight and lipophilicity (logP: ~4.24 for chloro vs. ~3.8 estimated for fluoro analogs). This enhances membrane permeability but may reduce solubility .
Electron-Withdrawing Groups
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole : The nitro group at the meta position significantly increases polarity (polar surface area: 64.7 Ų) compared to the target compound’s 2-fluorophenyl group. This reduces logSw (water solubility) to -4.65, suggesting lower bioavailability than fluorinated analogs .
Biological Activity
The compound 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole moiety through cyclization reactions involving azides and alkynes.
- Oxadiazole Formation : The oxadiazole ring is formed through condensation reactions involving hydrazides and carboxylic acids.
- Final Assembly : The final compound is obtained by coupling the triazole and oxadiazole components.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
The biological activity of this compound has been evaluated in several studies focusing on its anticancer potential. The compound exhibits significant cytotoxicity against various cancer cell lines, as summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 3.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 4.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 2.8 | Disruption of mitochondrial function |
| HCT116 (Colon Cancer) | 5.0 | Inhibition of DNA synthesis |
The compound's mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways and inhibiting key enzymes involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it exhibits effective inhibition against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in vivo using xenograft models of breast cancer. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was attributed to increased apoptosis markers observed in treated tissues.
Case Study 2: Mechanistic Insights
Another study utilized molecular docking simulations to explore the binding affinity of the compound to various protein targets involved in cancer progression. The results revealed high binding affinities for proteins such as EGFR and HDACs, suggesting potential pathways through which the compound exerts its effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with 1,2,3-triazole derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux conditions (10–12 hours). Post-reaction purification via recrystallization (e.g., ethyl acetate) improves purity . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time.
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR spectra confirm substituent positions and regiochemistry. For instance, the 2-fluorophenyl group shows characteristic splitting patterns in ¹H NMR due to fluorine coupling .
- IR : Stretching frequencies for C=N (1,2,4-oxadiazole, ~1600 cm⁻¹) and C-F (fluorophenyl, ~1250 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What crystallographic tools are essential for determining the compound’s solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART diffractometer (Mo-Kα radiation) is standard. Data processing via SHELXS97 (structure solution) and SHELXL97 (refinement) enables precise determination of bond lengths, angles, and dihedral angles (e.g., 80.2° between oxadiazole and triazole planes). Hydrogen atoms are modeled using riding coordinates, and anisotropic displacement parameters refine non-H atoms .
Advanced Research Questions
Q. How do substituents on the triazole and oxadiazole rings influence the compound’s reactivity in acid/base-catalyzed rearrangements?
- Methodology : Kinetic studies in dioxane/water systems at varying pS+ (0.1–14.9) reveal reaction pathways (acid-catalyzed, uncatalyzed, or base-catalyzed). Free energy relationships (e.g., Hammett plots) quantify substituent effects. For example, electron-withdrawing groups on the arylhydrazone accelerate specific acid-catalyzed pathways, while electron-donating groups favor uncatalyzed routes .
Q. What computational strategies are used to model the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations assess binding affinities. For instance, fluorophenyl groups enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
Q. How can crystallographic data resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer effects)?
- Methodology : Comparative analysis of crystal packing interactions (e.g., C–H⋯N hydrogen bonds forming 2D sheets) clarifies structure-activity relationships. For example, planar triazole-oxadiazole systems may intercalate DNA (anticancer), while fluorophenyl groups improve membrane permeability (enhancing antioxidant activity in cellular assays) .
Q. What strategies address anisotropic displacement parameter discrepancies during structure refinement?
- Methodology : In SHELXL, use the
ISORandDELUrestraints to model disorder (e.g., fluorine atoms in trifluoromethyl groups). Twin refinement (viaTWINcommand) corrects for pseudo-merohedral twinning. Validate with R-factor convergence (<5% Δ) and residual electron density maps .
Q. How does fluorination impact the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology : In vitro assays (e.g., Caco-2 permeability, microsomal stability) quantify bioavailability. Fluorine’s electronegativity reduces metabolic oxidation (CYP450 inhibition assays). LogP measurements (HPLC) confirm enhanced lipophilicity, correlating with improved blood-brain barrier penetration in murine models .
Methodological Notes
- Crystallography : Always apply multi-scan absorption corrections (SADABS) to mitigate intensity errors .
- Kinetic Studies : Use stopped-flow spectrophotometry for rapid acid/base-catalyzed reaction monitoring .
- Docking : Validate poses with experimental IC₅₀ data from enzyme inhibition assays (e.g., EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
